molecular formula C11H24N2 B11910819 2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine CAS No. 861379-55-7

2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine

Cat. No.: B11910819
CAS No.: 861379-55-7
M. Wt: 184.32 g/mol
InChI Key: BYVWIBFQMFRSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine is a substituted piperidine derivative characterized by a six-membered piperidine ring with two methyl groups at the 2-position, a 2-methylpropyl (isobutyl) substituent at the 6-position, and an amine group at the 4-position. This structural configuration imparts unique steric and electronic properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Properties

CAS No.

861379-55-7

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

2,2-dimethyl-6-(2-methylpropyl)piperidin-4-amine

InChI

InChI=1S/C11H24N2/c1-8(2)5-10-6-9(12)7-11(3,4)13-10/h8-10,13H,5-7,12H2,1-4H3

InChI Key

BYVWIBFQMFRSRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CC(CC(N1)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of ketones or aldehydes with amines in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, continuous-flow processes are often employed to enhance the efficiency and yield of the synthesis. For example, the use of a micro fixed-bed reactor packed with a catalyst like 5% Pt/C can significantly reduce reaction time and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares key structural motifs with other piperidine and heterocyclic amines. Below is a comparative analysis:

Table 1: Structural Comparison of Piperidine and Pyrimidine Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine Piperidine 2,2-dimethyl; 6-(2-methylpropyl); 4-amine ~183.3 (estimated)
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine 2,2,6,6-tetramethyl; 4-acetate 227.3
6-[3-(4,4-Difluoropiperidin-1-yl)propyl]-4-methylpyridin-2-amine Pyridine 4-methyl; 6-(3-difluoropiperidinylpropyl); 2-amine 277.3
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine Pyrimidine 4-benzylpiperidin-1-yl; N,6-dimethyl; 4-amine 323.4

Key Observations :

  • Steric Effects : The 2,2-dimethyl and 6-(2-methylpropyl) groups in the target compound introduce significant steric hindrance compared to simpler piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate). This may influence solubility and binding interactions in biological systems .
  • Hybrid Structures : Pyrimidine-based amines (e.g., 2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine) combine piperidine and pyrimidine moieties, expanding pharmacological versatility .

Physicochemical and Stability Properties

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.